molecular formula C7H10O2 B2521557 Bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 64725-77-5

Bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2521557
CAS No.: 64725-77-5
M. Wt: 126.155
InChI Key: UOABUWSTCXPWNK-UHFFFAOYSA-N
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Description

Bicyclo[211]hexane-1-carboxylic acid is a unique compound characterized by its bicyclic structure, which consists of two fused cyclopropane rings and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient formation of the bicyclic structure under controlled conditions . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires specialized equipment .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition reaction suggests potential for industrial application. The development of more efficient and scalable synthetic routes remains an area of active research .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

bicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABUWSTCXPWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901484
Record name NoName_607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64725-77-5
Record name bicyclo[2.1.1]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-oxobicyclo[2.2.1]heptan-1-yl trifluoromethanesulfonate (4.6 g, 18.1 mmol) in 600 mL ethanol/water (60% w/w) and TEA (3.7 g, 36.2 mmol) was heated at 130° C. for 100 h. The mixture was concentrated under reduced pressure and the residue was poured into aqueous hydrochloric acid solution (1 mol/L, 150 mL) and extracted with diethyl ether (3×100 mL). The combined extracts were washed with brine (100 mL) and dried over anhydrous sodium sulfate. The solution was concentrated under reduced pressure to give the crude product which was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to give the desired product (1.00 g, 8.09 mmol, yield: 45%). 1H NMR (400 MHz, CDCl3) δ ppm 2.47-2.45 (m, 1H), 1.94-1.90 (m, 4H), 1.79-1.74 (m, 2H), 1.37-1.35 (m, 2H).
Name
2-oxobicyclo[2.2.1]heptan-1-yl trifluoromethanesulfonate
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
45%

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